molecular formula C12H17ClN2O B12279353 (S)-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one; hydrochloride

(S)-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one; hydrochloride

Cat. No.: B12279353
M. Wt: 240.73 g/mol
InChI Key: NNRANWKJLDQKFM-UHFFFAOYSA-N
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Description

(S)-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one; hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a phenyl group attached to a propanone backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions to attach the phenyl group to the propanone backbone.

    Hydrochloride Formation: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one: The enantiomer of the compound with different stereochemistry.

    2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one: The racemic mixture of both enantiomers.

    2-Amino-1-azetidin-1-yl-3-phenyl-propan-2-one: A structural isomer with a different position of the ketone group.

Uniqueness

(S)-2-Amino-1-azetidin-1-yl-3-phenyl-propan-1-one is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the azetidine ring also imparts distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

2-amino-1-(azetidin-1-yl)-3-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-11(12(15)14-7-4-8-14)9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H

InChI Key

NNRANWKJLDQKFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl

Origin of Product

United States

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